Comparative Potency: Vercirnon Sodium Inhibits CCR9-Mediated Calcium Mobilization and Chemotaxis with Greater Potency than MLN3126 and CCX8037
Vercirnon sodium demonstrates superior potency in inhibiting CCR9-mediated calcium mobilization (IC50 = 5.4 nM) and chemotaxis (IC50 = 3.4 nM) in Molt-4 cells compared to the structurally related CCR9 antagonists MLN3126 (calcium influx IC50 = 6.3 nM) and CCX8037 (calcium flux IC50 = 19 nM; chemotaxis IC50 = 12 nM) [1][2]. Furthermore, in the presence of 100% human serum, Vercirnon sodium retains substantial activity (chemotaxis IC50 = 33 nM), whereas MLN3126 serum-shift data are not reported and CCX8037 exhibits a >2.5-fold rightward shift (chemotaxis IC50 = 32 nM in serum vs. 12 nM in buffer) [1][2].
| Evidence Dimension | CCR9-mediated calcium mobilization inhibition |
|---|---|
| Target Compound Data | IC50 = 5.4 nM |
| Comparator Or Baseline | MLN3126 IC50 = 6.3 nM; CCX8037 IC50 = 19 nM |
| Quantified Difference | 1.2-fold more potent than MLN3126; 3.5-fold more potent than CCX8037 |
| Conditions | Molt-4 cells; CCL25-induced calcium flux assay |
Why This Matters
Higher potency at the target receptor translates to lower required concentrations in cellular assays, reducing the risk of off-target effects and enabling more physiologically relevant experimental conditions.
- [1] Walters, M. J., Wang, Y., Lai, N., Baumgart, T., Zhao, B. N., Dairaghi, D. J., ... & Schall, T. J. (2010). Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease. Journal of Pharmacology and Experimental Therapeutics, 335(1), 61-69. View Source
- [2] Tubo, N. J., Wurbel, M. A., Charvat, T. T., Schall, T. J., & Weninger, W. (2012). A systemically-administered small molecule antagonist of CCR9 acts as a tissue-selective inhibitor of lymphocyte trafficking. PLoS ONE, 7(11), e50498. View Source
